molecular formula C19H24N4O4 B2756097 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034334-50-2

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2756097
CAS RN: 2034334-50-2
M. Wt: 372.425
InChI Key: BMKULFQMDDDUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformations in Heterocyclic Chemistry

Research on transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds like imidazo[1,2-a]pyridines and 2-oxa-6a, 10c-diazaaceanthrylenes indicates a deep interest in exploring the synthetic pathways and applications of pyrazine derivatives in medicinal chemistry and material sciences. Such studies underline the versatility of pyrazine compounds in synthesizing new heterocyclic structures with potential pharmacological activities (Kolar, Tiŝler, & Pizzioli, 1996).

Oxidative Degradation Studies

Investigations into the oxidative degradation of thrombin inhibitors showcase the stability and reactivity of pyrazinone derivatives under oxidative conditions. This research is pivotal for understanding the stability of pharmaceutical compounds, which is crucial for the development of safe and effective medications. Such studies also highlight the potential of pyrazinone derivatives in the design of thrombin inhibitors, an important class of anticoagulant drugs (Wu et al., 1999).

Synthesis of Potential Oligonucleotide Stabilization Agents

The synthesis of 3-amino-substituted oxonaphthopyran-carbaldehydes and tetrahydropyrimidinethanones as new potential oligonucleotide stabilization agents underscores the significance of pyrazine and pyrrolidine derivatives in developing compounds that may stabilize genetic materials. This area of research has profound implications for genetic engineering, molecular biology, and therapeutic applications (Sottofattori et al., 2002).

Antioxidant Properties

The study of 6-substituted-2,4-dimethyl-3-pyridinols reveals the antioxidant properties of certain pyrazine derivatives. Antioxidants are crucial for combating oxidative stress in biological systems, and compounds with potent antioxidant activity have therapeutic potential against various oxidative stress-related diseases (Wijtmans et al., 2004).

Fluorescence Emission Studies

Research on the fluorescence emission properties of new 2-pyrone derivatives demonstrates the utility of pyrazine derivatives in developing fluorescent compounds. These findings have applications in bioimaging, sensors, and molecular probes, which are essential tools in biomedical research and diagnostics (Mizuyama et al., 2008).

properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-22(2)17-10-20-11-18(21-17)27-14-8-9-23(12-14)19(24)13-26-16-7-5-4-6-15(16)25-3/h4-7,10-11,14H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKULFQMDDDUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

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